molecular formula C12H12ClN3O B7470288 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B7470288
M. Wt: 249.69 g/mol
InChI Key: UFCYACQPYURKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CDCP" and is synthesized using specific methods that are discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it has been suggested to act by inhibiting specific signaling pathways involved in inflammation, cancer, and fibrosis. The compound has been shown to inhibit the activation of certain enzymes and transcription factors that are involved in these pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide exhibits significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and reduce fibrosis in animal models. The compound has also been shown to have a favorable safety profile in pre-clinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide in lab experiments include its potential to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. The compound has been shown to have a favorable safety profile, making it suitable for use in pre-clinical studies. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research related to 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide. Some of these include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and fibrosis.
2. Studying the compound's mechanism of action to better understand its effects on specific signaling pathways.
3. Developing new synthesis methods to increase the yield and purity of the product.
4. Investigating the potential side effects of the compound in animal models.
5. Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves the reaction between 4-chlorophenylhydrazine and 4-chloroacetyl-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification. This method has been optimized to increase the yield and purity of the product.

Scientific Research Applications

5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. The compound has been used in several pre-clinical studies to investigate its effects on different cell types and animal models.

properties

IUPAC Name

5-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-16(2)12(17)10-7-14-15-11(10)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCYACQPYURKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(NN=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.